benzyl (2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoate
Description
Benzyl (2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoate (CAS 73724-48-8) is a chiral, Fmoc-protected amino acid derivative widely used in peptide synthesis. Its molecular formula is C₂₆H₂₅NO₅, with a molecular weight of 431.48 g/mol . The compound features a stereochemically defined hydroxy group at the 3R position and a benzyl ester moiety, which enhances solubility in organic solvents during solid-phase peptide synthesis (SPPS). Storage recommendations specify sealing in dry conditions at 2–8°C to prevent hydrolysis of the ester group .
Synthetically, it is prepared via coupling reactions involving Fmoc-protected intermediates. For example, describes a method using Fmoc-L-Asn-Trt, HATU, and DIPEA in DMF, yielding the product in 91% after purification by silica gel chromatography . Safety data highlight hazards such as skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .
Properties
IUPAC Name |
benzyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-17(28)24(25(29)31-15-18-9-3-2-4-10-18)27-26(30)32-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24,28H,15-16H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYIETDVEJEHCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of benzyl (2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoate typically involves the protection of the amino acid with the Fmoc group. This can be achieved through the mixed anhydride method using isobutoxycarbonyl chloride or the acid chloride method . The resulting product is isolated as a crystalline solid, which is stable at room temperature and has a long shelf-life .
Chemical Reactions Analysis
Benzyl (2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the Fmoc group under basic conditions.
Scientific Research Applications
This compound is widely used in scientific research, particularly in the field of peptide synthesis. It serves as a protecting group for amino acids, allowing for the selective deprotection and coupling of amino acids to form peptides . Additionally, it is used in the synthesis of complex organic molecules and has applications in medicinal chemistry for the development of pharmaceuticals .
Mechanism of Action
The mechanism of action of benzyl (2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoate involves the protection of the amino group in amino acids. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the selective deprotection of the amino group during peptide synthesis . This selective deprotection is crucial for the stepwise assembly of peptides.
Comparison with Similar Compounds
Key Observations:
Molecular Weight : Derivatives like 672917-68-9 and 211637-75-1 have lower molecular weights (~400 g/mol), which may improve permeability in drug design .
Substituent Effects: Benzyloxy groups (201481-37-0) offer esterase resistance but reduce aqueous solubility . tert-Butylphenyl groups (401916-49-2) increase lipophilicity, favoring membrane-associated peptide interactions .
Biological Activity
Benzyl (2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoate, commonly referred to by its CAS number 73724-48-8, is a compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula: C26H25NO5
- Molecular Weight: 431.48 g/mol
- CAS Number: 73724-48-8
- Purity: Typically above 95% in commercial preparations.
Synthesis
The synthesis of this compound involves several steps including the protection of amine groups and the introduction of the fluorenylmethoxycarbonyl (Fmoc) group. The detailed reaction schemes and methodologies can be found in specialized organic chemistry literature.
Antimicrobial Activity
Recent research has highlighted the antimicrobial potential of compounds structurally related to this compound. For instance, derivatives of similar structures have shown significant antibacterial activity against drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.
Case Study: Antibacterial Screening
A study published in 2023 evaluated various derivatives of 2-benzylidene-3-oxobutanamide, revealing that several compounds exhibited excellent growth inhibition against MRSA and multidrug-resistant Acinetobacter baumannii. The Minimum Inhibitory Concentration (MIC) values for the most active compounds were as low as 2 µg/mL, indicating potent antibacterial properties .
| Compound | Target Bacteria | MIC (µg/mL) | Growth Inhibition (%) |
|---|---|---|---|
| Compound 17 | Staphylococcus aureus - MRSA | 2 | 99.4 |
| Compound 18 | Acinetobacter baumannii - MDR | 16 | 98.2 |
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications on the aryl ring significantly influence antibacterial activity. For example:
- Nitro substitutions at the ortho and para positions enhance activity.
- Hydrophilic substitutions tend to diminish antibacterial properties.
This information is crucial for designing new derivatives with improved efficacy against resistant pathogens.
Toxicity Studies
In vitro toxicity assessments have shown that these compounds generally exhibit low toxicity towards human cells, making them promising candidates for further development as therapeutic agents. Hemolysis assays indicated minimal hemolytic activity, suggesting a favorable safety profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
